Tigloyl fentanyl
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Overview
Description
Preparation Methods
The synthesis of tigloyl fentanyl involves several steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the phenethyl group and the tigloyl moiety. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Addition of the Tigloyl Moiety: The tigloyl group is added through an amide bond formation reaction.
the synthesis typically involves high-yielding transformations and optimized reaction conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Tigloyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified fentanyl derivatives with altered pharmacological properties .
Scientific Research Applications
Tigloyl fentanyl is primarily used in scientific research for the following applications:
Mechanism of Action
Tigloyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu opioid receptor, which is coupled to G-proteins. Upon binding, it activates the receptor, leading to the exchange of GTP for GDP on the G-proteins. This activation downregulates adenylate cyclase, reducing the concentration of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels results in reduced cAMP-dependent influx of calcium ions, ultimately leading to the inhibition of neurotransmitter release and the modulation of pain perception .
Comparison with Similar Compounds
Tigloyl fentanyl is structurally similar to other fentanyl analogs, such as:
Fentanyl: The parent compound, widely used as an analgesic and anesthetic.
Acetyl fentanyl: A potent synthetic opioid with similar pharmacological properties.
Butyryl fentanyl: Another fentanyl analog with comparable effects and uses.
The uniqueness of this compound lies in its specific structural modifications, which may result in distinct pharmacological properties and binding affinities compared to other fentanyl analogs .
Properties
Molecular Formula |
C24H30N2O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(E)-2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide |
InChI |
InChI=1S/C24H30N2O/c1-3-20(2)24(27)26(22-12-8-5-9-13-22)23-15-18-25(19-16-23)17-14-21-10-6-4-7-11-21/h3-13,23H,14-19H2,1-2H3/b20-3+ |
InChI Key |
NYWRTCNBYKQMSB-BIMFAAKUSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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